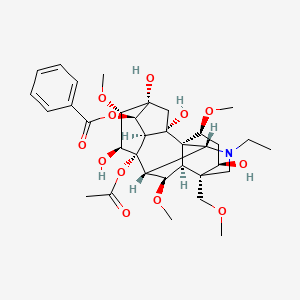
Unii-E43ZU4F4RS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds and materials are extensively studied for their unique properties and applications in various fields, including electronics, medicine, and material science. The understanding of a compound begins with its synthesis, followed by detailed structural, physical, and chemical analyses.
Synthesis Analysis
The synthesis of complex molecules often involves strategic planning to construct the molecule efficiently, preserving functionality and introducing stereochemistry where necessary. Techniques such as tandem [4+2]/[3+2] cycloadditions have been highlighted for their efficiency in forming complex structures from simpler ones, a principle that could be applicable in the synthesis of a compound like Unii-E43ZU4F4RS (Denmark & Thorarensen, 1996).
Molecular Structure Analysis
The molecular structure is critical for understanding the behavior and reactivity of a compound. Techniques such as X-ray diffraction and electron microscopy are employed to elucidate the structure at the atomic level, providing insights into the arrangement of atoms and the overall geometry of the molecule. Research on covalent organic frameworks, for example, illustrates the importance of molecular structure in determining the properties and potential applications of materials (Diercks & Yaghi, 2017).
Wissenschaftliche Forschungsanwendungen
In the realm of scientific research, various methodologies and technologies play crucial roles in advancing knowledge and applications in fields such as genetics, nanotechnology, molecular imaging, and nuclear research. For instance:
Nanotechnology and Molecular Imaging : Advances in nanotechnology and molecular imaging are pivotal for diagnosing and treating diseases. Molecular imaging, in particular, is instrumental in assessing the health and environmental impacts of nanomaterials, offering a path for technology translation into patient benefits through evidence-based medicine and predictable regulatory pathways. Nanotechnology-enabled systems promise solutions for environmental and biological challenges due to their small size, high surface areas, and unique properties (Sutcliffe, 2011).
Gene Engineering Education : Incorporating research studies in gene engineering education, through topic selection, experiment guidance, and creating situational learning experiences, can significantly enhance students' understanding and application of knowledge in a manner akin to scientific research (Li Xiu-pin, 2015).
Nuclear Reactor Thermophysics : Research on the thermophysics of next-generation nuclear reactors, including experimental and computational studies, is crucial for validating design solutions and ensuring the safety of reactors with various coolants. This research domain also encompasses software development and pilot studies on innovative nuclear power facilities (Sorokin et al., 2017).
Eigenschaften
IUPAC Name |
(E)-N,N-dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-9H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXYKXPJOTDNM-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide | |
CAS RN |
83192-85-2 |
Source


|
| Record name | (2E)-N,N-Dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083192852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43ZU4F4RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)





